molecular formula C16H24O2 B1347077 2,4,6-Triisopropylbenzoic acid CAS No. 49623-71-4

2,4,6-Triisopropylbenzoic acid

Cat. No. B1347077
CAS RN: 49623-71-4
M. Wt: 248.36 g/mol
InChI Key: ULVHAZFBJJXIDO-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzoic acid is a hindered acid intermediate compound used in organic synthesis . It has the molecular formula C16H24O2 .


Molecular Structure Analysis

The molecular structure of 2,4,6-Triisopropylbenzoic acid consists of 16 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The average mass is 248.361 Da and the monoisotopic mass is 248.177628 Da .


Physical And Chemical Properties Analysis

2,4,6-Triisopropylbenzoic acid has a density of 1.0±0.1 g/cm³, a boiling point of 318.7±41.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 59.1±3.0 kJ/mol and a flash point of 158.6±22.3 °C . The compound has a molar refractivity of 75.7±0.3 cm³ .

Scientific Research Applications

1. Asymmetric Homologation of Boronic Esters

2,4,6-Triisopropylbenzoic acid derivatives are utilized in the asymmetric homologation of boronic esters. This process involves the lithiation of primary 2,4,6-triisopropylbenzoates followed by the homologation of boronic esters, demonstrating the effectiveness of these compounds in complex organic reactions (Larouche‐Gauthier et al., 2011).

2. Stabilization of Photoreactive Compounds

2,4,6-Triisopropylbenzophenone derivatives exhibit significant photostability, with the photostability of certain derivatives attributed to the narrow reaction cavity formed by the triisopropylphenylcarbonyl moiety. This highlights its role in stabilizing photoreactive compounds, a crucial aspect in material science and photochemistry (Fukushima et al., 1998).

3. Enhancing Spectroscopic Properties

Compounds formed from reactions involving 2,4,6-triisopropylbenzoates display enhanced spectroscopic properties. For instance, the incorporation of 2,4,6-triisopropylbenzoate into dimolybdenum and ditungsten complexes has been shown to significantly affect their electronic and spectroscopic characteristics, impacting their applications in fields like photophysics and materials science (Chisholm et al., 2015).

4. Modulating Chemical Reactivity

2,4,6-Triisopropylbenzoate-supported molybdenum complexes have been used to catalyze radical addition and polymerization reactions, indicating the ability of 2,4,6-triisopropylbenzoate to modulate the reactivity of chemical species, particularly in the field of catalysis and polymer science (Tsurugi et al., 2011).

5. Role in Crystal Engineering

2,4,6-Triisopropylbenzoate derivatives have been used in crystal engineering, as evidenced by the study of single-crystal-to-single-crystal photocyclization, demonstrating its utility in designing and synthesizing materials with specific crystal structures and properties (Koshima et al., 2008).

Safety and Hazards

2,4,6-Triisopropylbenzoic acid is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Mechanism of Action

properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVHAZFBJJXIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197939
Record name 2,4,6-Tris(1-methylethyl)benzoic acid
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Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

49623-71-4
Record name 2,4,6-Tris(1-methylethyl)benzoic acid
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Record name 2,4,6-Tris(1-methylethyl)benzoic acid
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Record name 2,4,6-Tris(1-methylethyl)benzoic acid
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Synthesis routes and methods

Procedure details

A Grignard reagent was prepared from 56.7 g of 1-bromo-2,4,6-triisopropylbenzene and poured to 300 g of dry ice, whereupon dry ice sublimated. Hydrochloric acid was added to the reaction mixture for quenching, followed by extraction with 200 g of toluene. The organic layer was taken out, washed with water, and combined with 10 wt % sodium hydroxide aqueous solution. The aqueous layer was taken out, combined with 50 g of 35 wt % hydrochloric acid, and extracted with 200 g of toluene. The organic layer was washed with water again, and concentrated under reduced pressure. The concentrate was crystallized from 150 g of hexane. The crystal precipitate was filtered and dried, obtaining the target compound, 2,4,6-triisopropylbenzoic acid. Amount 39.7 g, yield 80%.
Quantity
56.7 g
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300 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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